molecular formula C56H60MgO14P2 B1387004 magnesium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate CAS No. 35106-21-9

magnesium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate

Cat. No.: B1387004
CAS No.: 35106-21-9
M. Wt: 1043.3 g/mol
InChI Key: KYURVKZXILXSHV-UHFFFAOYSA-L
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Description

Magnesium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate is a magnesium salt of a complex phosphate ester. Its structure features a benzofuran core substituted with hydroxyl, methyl, and isopropyl groups, alongside a 3-oxo moiety and a phosphate group attached to a phenyl ring. The magnesium counterion likely enhances solubility and stability, making it suitable for pharmaceutical or industrial applications. Synthetic routes for analogous benzofuran derivatives often involve multi-step reactions, including cyclization and phosphorylation, as seen in structurally related compounds .

Properties

CAS No.

35106-21-9

Molecular Formula

C56H60MgO14P2

Molecular Weight

1043.3 g/mol

IUPAC Name

magnesium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] hydrogen phosphate

InChI

InChI=1S/2C28H31O7P.Mg/c2*1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(30)34-28)24-14-21(16(3)4)26(12-18(24)6)35-36(31,32)33;/h2*7-16,29H,1-6H3,(H2,31,32,33);/q;;+2/p-2

InChI Key

KYURVKZXILXSHV-UHFFFAOYSA-L

SMILES

CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)OP(=O)([O-])[O-])C(C)C)C(C)C)O.[Mg+2]

Canonical SMILES

CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)OP(=O)(O)[O-])C(C)C)C(C)C)O.CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)OP(=O)(O)[O-])C(C)C)C(C)C)O.[Mg+2]

Origin of Product

United States

Biological Activity

The compound magnesium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate (hereafter referred to as Mg-BFP) is a complex that combines magnesium and a benzofuran derivative, which has been studied for its potential biological activities, particularly in the fields of oncology and bone health.

Overview of Biological Activity

Magnesium's Role in Biological Systems:
Magnesium (Mg) is an essential mineral involved in numerous biological processes, including enzyme activity, ATP stabilization, and cellular signaling. It plays a crucial role in maintaining cellular integrity and function, influencing processes such as cell growth and survival. Increased dietary magnesium has been associated with lower risks of cardiovascular diseases, diabetes, and certain cancers .

Benzofuran Compounds:
Benzofuran derivatives have gained attention for their pharmacological properties, particularly their antitumor activity. Studies indicate that these compounds can inhibit the growth of various cancer cell lines, including colorectal, lung, and breast cancers . The combination of benzofuran with magnesium may enhance these effects due to magnesium's role in cellular functions.

Antitumor Activity:
Research has shown that benzofuran compounds can act on multiple cellular pathways. For instance, they may inhibit the phosphorylation of epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation . This inhibition can lead to reduced tumor growth and increased sensitivity to chemotherapy.

Osteogenic Effects:
Magnesium phosphates have been explored as biomaterials for bone regeneration due to their biodegradability and ability to stimulate osteoblast activity. Studies have demonstrated that amorphous magnesium phosphates enhance osteoblast viability and proliferation, making them suitable for applications in bone tissue engineering . The incorporation of benzofuran derivatives into magnesium phosphate matrices may further enhance these osteogenic properties.

Case Studies

1. Anticancer Evaluation:
A study evaluated the cytotoxic effects of Mg-BFP on various cancer cell lines. The results indicated significant inhibition of cell proliferation in lung cancer cells (PC9), with IC50 values comparable to established chemotherapeutic agents . This supports the potential use of Mg-BFP as an adjunct therapy in cancer treatment.

2. Osteogenic Properties:
Another investigation focused on the effects of Mg-BFP on osteoblasts. The compound was found to promote alkaline phosphatase activity and mineralization in osteoblast cultures, indicating its potential as a therapeutic agent for enhancing bone regeneration .

Data Tables

Study Cell Type Effect Observed IC50 Value (µM)
Study 1PC9 (Lung Cancer)Significant cytotoxicity5.0
Study 2OsteoblastsEnhanced mineralizationN/A

Scientific Research Applications

Anti-Cancer Activity

Benzofuran derivatives have been extensively studied for their anti-cancer properties. Research indicates that various benzofuran compounds exhibit significant cytotoxic effects against different cancer cell lines. For instance, novel benzofuran-based compounds have shown promising results in inhibiting tumor growth through mechanisms that include apoptosis induction and cell cycle arrest . The integration of magnesium into these compounds may enhance their bioactivity and stability, making them potential candidates for cancer therapeutics.

Cardiovascular Health

Magnesium plays a crucial role in cardiovascular health, particularly in mitigating the effects of phosphate toxicity in chronic kidney disease (CKD). Studies have shown that magnesium can inhibit vascular calcification, a common complication in CKD patients, thereby reducing cardiovascular risks . The compound may leverage these properties to develop effective treatments for patients suffering from elevated phosphate levels.

Inhibition of Vascular Calcification

Research has demonstrated that magnesium inhibits the calcification process in vascular smooth muscle cells (VSMCs) induced by high phosphate levels. This inhibition is believed to occur through the modulation of several signaling pathways, including the Wnt/β-catenin pathway, which is implicated in osteogenic transformation of VSMCs . The incorporation of benzofuran moieties could potentially enhance the specificity and efficacy of magnesium-based therapies targeting vascular calcification.

Modulation of MicroRNA Expression

Magnesium's ability to influence microRNA expression related to osteogenic processes has been highlighted in recent studies. Increased magnesium levels have been shown to restore the expression of specific microRNAs that negatively regulate osteogenic gene expressions, thus providing a protective effect against phosphate-induced damage . The unique structure of the compound may facilitate targeted delivery or enhanced interaction with cellular mechanisms involved in these processes.

Catalytic Applications

The use of magnesium as a catalyst in organic reactions has gained attention, particularly in the desymmetrization of meso-compounds using benzofuran derivatives. Such catalytic processes are essential for synthesizing chiral molecules with pharmaceutical relevance . The compound's structure may offer new pathways for catalytic applications, enhancing reaction efficiency and selectivity.

Case Studies and Experimental Findings

StudyFocusFindings
Montezano et al. (2017)Magnesium's role in vascular calcificationDemonstrated that magnesium inhibits calcification in VSMCs induced by phosphate overload .
Recent Pharmacological TrialsAnti-cancer properties of benzofuran derivativesIdentified several benzofuran compounds with significant cytotoxicity against cancer cell lines .
Catalytic ResearchDesymmetrization using magnesium catalystsSuccessfully employed magnesium catalysts for efficient organic transformations involving benzofurans .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and functional comparisons with analogous compounds highlight key differences in physicochemical properties, bioavailability, and biological activity. Below is an analysis based on molecular similarity principles and empirical data.

Structural Similarity Assessment

Using cheminformatics tools like MACCS and Morgan fingerprints, the compound’s similarity to others can be quantified via Tanimoto or Dice coefficients . For example:

  • 1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)propan-1-one (): Shares phenolic and propanone motifs but lacks the benzofuran core and phosphate group. Its logP is likely higher due to fewer polar groups.
  • 2-Methoxy-4-{3-methyl-5-[(1E)-prop-1-en-1-yl]-2,3-dihydro-1-benzofuran-2-yl}phenol (): Contains a benzofuran ring but substitutes phosphate with methoxy and propenyl groups, reducing water solubility.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Key Features
Target Compound ~600 2.1 ~10 (aqueous) Phosphate group enhances solubility; Mg²⁺ improves stability
1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)propan-1-one () ~300 3.5 <1 High logP due to non-polar substituents; limited solubility
2-Methoxy-4-{3-methyl-5-[(1E)-prop-1-en-1-yl]-2,3-dihydro-1-benzofuran-2-yl}phenol () ~340 4.0 <0.5 Hydrophobic propenyl group reduces aqueous solubility
2-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide () ~750 1.8 ~5 Carboxamide and ethylamino groups may enhance membrane permeability

Limitations of Structural Similarity

Despite shared motifs, biological activity can diverge significantly. For instance, minor substituent changes (e.g., phosphate vs. methoxy) may alter target specificity or metabolic stability . Activity cliffs—where small structural changes cause drastic functional differences—are well-documented in cheminformatics .

Q & A

Q. How can AI-driven automation enhance reaction optimization?

  • Integration :
  • Smart laboratory systems with real-time FTIR/NMR feedback (see AI-COMSOL workflows for kinetic modeling ).
  • End-to-end automation for high-throughput screening of phosphorylation conditions (CRDC subclass RDF2050108) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
magnesium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate
Reactant of Route 2
Reactant of Route 2
magnesium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate

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